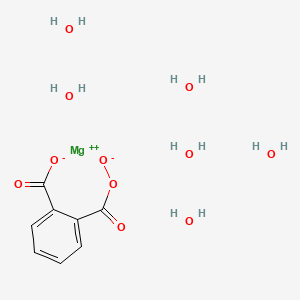

Magnesium monoperoxyphthalate

Übersicht

Beschreibung

Synthesis Analysis

MMPP is synthesized through processes that enable the incorporation of oxygen atoms into organic substrates, facilitating the transformation of selenides to selenones, and the oxidation of benzaldehyde to benzoic acid. The synthesis of MMPP leverages its strong oxidizing potential to effectuate these transformations efficiently at room temperature, showcasing its utility in the creation of various organic compounds.

Molecular Structure Analysis

The molecular structure of MMPP has been explored through various analytical techniques. Studies have demonstrated its ability to catalyze the inversion of stereoselectivity in the epoxidation of steroids, indicating the influence of its molecular structure on its reactivity and selectivity in organic reactions. This aspect underscores the significance of understanding MMPP's molecular framework for its application in synthetic chemistry.

Chemical Reactions and Properties

MMPP has been employed in a wide range of chemical reactions, including the oxidation of aromatic aldehydes and the catalytic epoxidation of alkenes. These reactions highlight MMPP's role as a potent oxidant, capable of facilitating the conversion of sulfides to sulfoxides and alkenes to epoxides with high efficiency and selectivity. The chemical properties of MMPP, such as its reactivity and oxidation potential, are pivotal to its widespread use in organic synthesis.

Physical Properties Analysis

The physical properties of MMPP, such as its stability and solubility in various solvents, contribute to its utility as a reagent in chemical synthesis. Its solid, water-soluble form and compatibility with different reaction conditions make it a convenient and versatile choice for conducting oxidative transformations.

Chemical Properties Analysis

The chemical properties of MMPP, including its oxidative strength and reaction kinetics, enable the selective oxidation of organic substrates. Its ability to act as an oxygen donor in catalytic amounts allows for the efficient transformation of a wide range of organic molecules, underlining the importance of MMPP in synthetic organic chemistry.

For detailed insights into the synthesis, molecular structure, chemical reactions, and properties of Magnesium Monoperoxyphthalate, refer to the following sources:

Wissenschaftliche Forschungsanwendungen

Oxidation Catalysis

Magnesium monoperoxyphthalate (MMPP) is notable for its role in catalysis, particularly in the hydroxylation of saturated hydrocarbons. When combined with manganese porphyrins, MMPP efficiently catalyzes the transformation of alcohols and ketones, exhibiting high yields and fast turnover rates (Querci & Ricci, 1990). Additionally, MMPP, in the presence of water-soluble porphyrin complexes, effectively oxidizes various organic molecules in neutral, homogeneous aqueous solutions at room temperature (Zheng & Richardson, 1995).

Antimicrobial Properties

MMPP also possesses significant antimicrobial properties. A study by Baldry (1984) revealed that MMPP, particularly in a 2% solution, rapidly kills yeasts, vegetative bacteria, and slowly inactivates bacterial endospores. Its biocidal activity increases under mildly acidic conditions and in the presence of organic contamination or hard water (Baldry, 1984).

Epoxidation and Hydroxylation

The epoxidation and hydroxylation of various substrates is another notable application of MMPP. For example, Ramasseul et al. (1990) demonstrated that MMPP shows good α-stereoselectivity for the epoxidation of cholesterol and can be altered to exhibit β-stereoselectivity for the epoxidation of Δ5 steroids in the presence of manganese porphyrin complexes (Ramasseul et al., 1990).

Decontamination

This compound is a potent decontaminant reagent, especially when used in an alcoholic solvent. It rapidly reacts with certain organophosphorus and organosulfur compounds, demonstrating its efficacy in decontamination applications (Lion et al., 1991).

Organic Synthesis

MMPP has been utilized in various organic synthesis processes. For instance, it effectively oxidizes benzaldehyde to benzoic acid and facilitates the transformation of α-amino acid esters to α-oximino esters under mild conditions (Heaney & Newbold, 2001; Wu et al., 2010)(Wu et al., 2010).

Oxidation in Heterogeneous Reactions

Foti et al. (1999) highlighted MMPP's effectiveness as a heterogeneous reactant, particularly in oxidation reactions of sulfides and the epoxidation of alkenes. This broadens the potential applications of MMPP in various chemical reactions (Foti et al., 1999).

Wirkmechanismus

Target of Action

Magnesium Monoperoxyphthalate Hexahydrate (MMPP) is an organic peroxide used in many oxidation reactions . Its primary targets include a wide range of compounds such as alkenes, ketones, sulfides, sulfoxides, hydrazones, and hydrazides . These targets play crucial roles in various biochemical reactions, and their oxidation can lead to significant changes in their properties and functions.

Mode of Action

MMPP acts as an oxidant, facilitating the conversion of its targets through various oxidation reactions . For instance, it aids in the conversion of ketones to esters (Baeyer-Villiger oxidation), the epoxidation of alkenes (Prilezhaev reaction), the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines to produce amine oxides . It also participates in the oxidative cleavage of hydrazones .

Biochemical Pathways

The action of MMPP affects several biochemical pathways. In the Baeyer-Villiger oxidation, it converts ketones to esters, altering the pathway of ketone metabolism . In the Prilezhaev reaction, it transforms alkenes into epoxides, affecting the pathways involving alkenes . The oxidation of sulfides to sulfoxides and sulfones impacts sulfur metabolism, while the oxidation of amines influences amine metabolism .

Pharmacokinetics

Its water solubility suggests that it could be absorbed and distributed in the body through aqueous biological fluids

Result of Action

The action of MMPP results in the oxidation of its targets, leading to significant molecular and cellular effects. For instance, the conversion of ketones to esters can alter the properties of these molecules, potentially influencing their biological activities . Similarly, the transformation of alkenes into epoxides can affect the reactivity and functionality of these compounds .

Action Environment

The action of MMPP can be influenced by various environmental factors. Its solubility in water and lower alcohols suggests that its action can be carried out in homogenous solutions of these solvents . Moreover, it can also operate in a two-phase system under phase transfer catalysis (PTC), involving a nonpolar solvent like chloroform and water . These environmental conditions can impact the efficacy and stability of MMPP’s action.

Eigenschaften

IUPAC Name |

magnesium;2-oxidooxycarbonylbenzoate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5.Mg.6H2O/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h1-4,12H,(H,9,10);;6*1H2/q;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODOUIXGKGNSMR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16MgO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619587 | |

| Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131391-55-4 | |

| Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the general mechanism by which MMPP acts as an oxidizing agent?

A1: MMPP, a peroxyacid, acts as an electrophilic oxygen atom donor. It transfers one of its oxygen atoms to the substrate undergoing oxidation, leading to the formation of magnesium phthalate as a byproduct [, , ].

Q2: How does the presence of an organic solvent influence the oxidizing power of MMPP?

A2: MMPP exhibits enhanced reactivity in organic solvents like acetonitrile compared to aqueous solutions [, ]. This is due to the stabilization of the transition state involved in the oxidation process in a less polar environment.

Q3: The provided papers mention the use of MMPP for the decontamination of chemical warfare agents like VX. How does this detoxification occur?

A3: MMPP effectively detoxifies VX by initially oxidizing the sulfur atom in VX to form its corresponding non-toxic N-oxide []. This N-oxide then undergoes further oxidation and hydrolysis, yielding the harmless compound O-ethyl methylphosphonate [].

Q4: What is the molecular formula and weight of Magnesium monoperoxyphthalate hexahydrate?

A4: The molecular formula is C8H4MgO6.6H2O, and the molecular weight is 314.5 g/mol.

Q5: What spectroscopic techniques can be employed to characterize MMPP?

A5: Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure and purity of synthesized MMPP []. Additionally, iodometric titration is a common method to quantify the active oxygen content in MMPP solutions [].

Q6: How does the stability of solid MMPP compare to its stability in aqueous solutions at elevated temperatures?

A6: Solid MMPP demonstrates better stability compared to its aqueous solutions at high temperatures. While solid MMPP remains stable at 80°C, aqueous solutions, particularly at concentrations of 0.01N or less, undergo slow decomposition at 60°C [].

Q7: Is MMPP compatible with hard water conditions?

A7: Yes, MMPP retains its biocidal activity even in the presence of hard water [].

Q8: The use of MMPP in the synthesis of lactones from cyclic ketones is highlighted. What is the name of this reaction, and how does MMPP facilitate it?

A8: This reaction is called the Baeyer-Villiger oxidation. MMPP acts as the oxidizing agent, inserting an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group of the cyclic ketone, leading to the formation of a lactone [, ].

Q9: How does the presence of a catalyst affect the epoxidation reaction with MMPP?

A9: Manganese porphyrins can catalyze the epoxidation of alkenes by MMPP, significantly enhancing the reaction rate and improving epoxide yields [].

Q10: MMPP is used in the synthesis of N-aryl-4,5,6,7-tetrahydro-benzosultams. What is the role of MMPP in this reaction?

A10: MMPP oxidizes bicyclic isothiazolium salts to produce N-aryl-4,5,6,7-tetrahydro-benzosultams in good yields [].

Q11: Have there been any computational studies on MMPP-mediated reactions?

A11: While the provided articles don't delve deeply into computational studies specifically on MMPP, molecular modeling was used to understand the DNA-binding interactions of oxime-type ligand complexes that were further studied for their DNA cleavage activities in the presence of MMPP []. This suggests potential for further computational studies on MMPP itself.

Q12: Does the addition of sodium lauryl sulfate (SLS) to MMPP-containing oral rinses influence their efficacy?

A12: While SLS itself doesn't impact the plaque reduction activity of MMPP, its combination with MMPP appears to increase the occurrence of erythematous lesions and oral discomfort [].

Q13: What strategies are employed to enhance the stability and solubility of MMPP in formulations?

A13: One method involves coating granulated MMPP with a specific fatty acid mixture. This coating prevents dye damage during laundry bleaching while maintaining the bleaching efficacy [].

Q14: Are there specific regulations regarding the handling and disposal of MMPP?

A14: While specific regulations are not discussed in the provided articles, it's crucial to handle MMPP with care as it is an oxidizer and should be stored and disposed of according to safety data sheet recommendations.

Q15: How is the concentration of MMPP typically determined in a solution?

A15: Iodometric titration is a common analytical method for determining the concentration of MMPP in solution []. This method relies on the oxidation of iodide ions to iodine by the peroxide group in MMPP, with the amount of iodine formed being proportional to the concentration of MMPP.

Q16: What techniques are used to monitor the progress of reactions involving MMPP?

A16: Thin layer chromatography (TLC) is a frequently used technique to monitor the progress of reactions involving MMPP []. Additionally, High-performance liquid chromatography coupled with mass spectrometry (HPLC-API-MS(MS)) has been used for monitoring the oxidation process of isothiazolium salts with MMPP [, ].

Q17: What are the environmental concerns associated with MMPP?

A17: While specific ecotoxicological effects are not discussed in the provided articles, as an oxidizer, care should be taken to prevent the release of MMPP into the environment. Appropriate waste management strategies should be implemented.

Q18: How are analytical methods for MMPP validated?

A18: While specific validation details are not provided in the articles, standard procedures for analytical method validation would involve assessing parameters like accuracy, precision, specificity, linearity, range, detection limit, and robustness.

Q19: What are some alternatives to MMPP as an oxidizing agent?

A19: Depending on the specific reaction, alternatives to MMPP include meta-chloroperbenzoic acid (mCPBA), hydrogen peroxide in combination with carboxylic anhydrides, calcium hypochlorite (Ca(OCl)2), and potassium peroxymonosulfate (OXONE) [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)

![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)